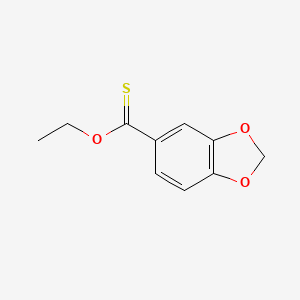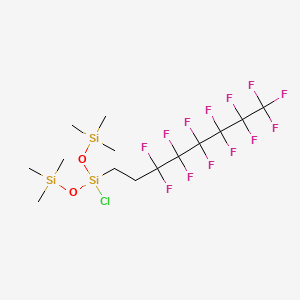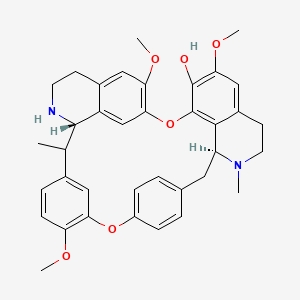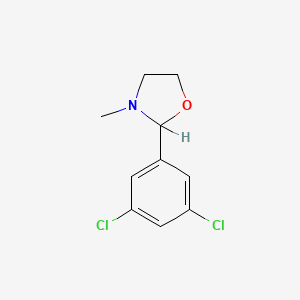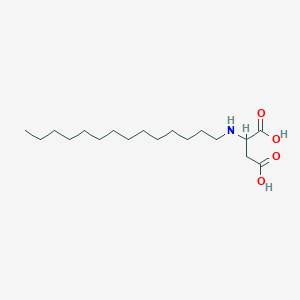
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione is a complex organic compound characterized by its unique structure, which includes a nitro group and a dibenzo cycloheptene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione typically involves multi-step organic reactions. One common method starts with the nitration of dibenzo(a,c)cycloheptene, followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and oxidizing agents.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Higher-order dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Similar structure but with different positioning of the nitro group.
6-Amino-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Reduction product of the nitro compound.
6-Chloro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Halogenated derivative.
Uniqueness
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione is unique due to the presence of both a nitro group and a dione functionality, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
94088-73-0 |
|---|---|
Fórmula molecular |
C15H9NO4 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
9-nitrotricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15(18)13(14)16(19)20/h1-8,13H |
Clave InChI |
NKKHMOVEDDICJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C(C2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


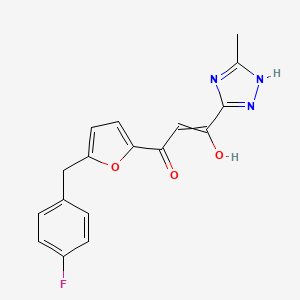
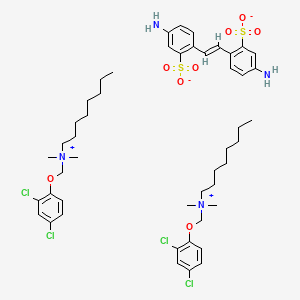
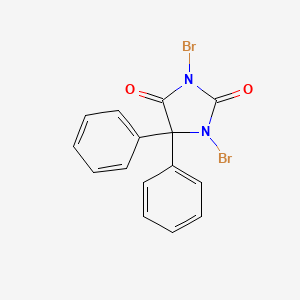
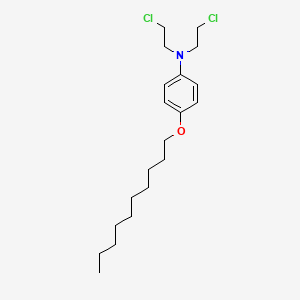


![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
